molecular formula C19H17NO2 B12360283 2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate

Cat. No.: B12360283
M. Wt: 291.3 g/mol
InChI Key: UKBRRPUKMUGTQR-ZHACJKMWSA-N
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Description

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate is a compound that features an indole moiety linked to a phenylprop-2-enoate group. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the reaction between tryptamine and cinnamic acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, phenylpropanoate derivatives, and various substituted indole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The phenylprop-2-enoate group can also interact with cellular components, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate is unique due to its specific combination of the indole and phenylprop-2-enoate groups.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H17NO2/c21-19(11-10-15-6-2-1-3-7-15)22-13-12-16-14-20-18-9-5-4-8-17(16)18/h1-11,14,20H,12-13H2/b11-10+

InChI Key

UKBRRPUKMUGTQR-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCCC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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